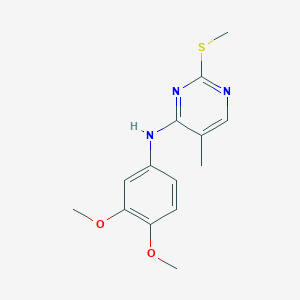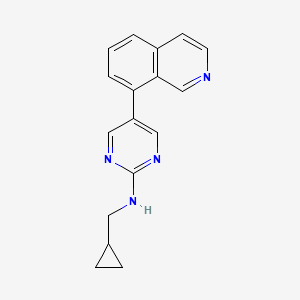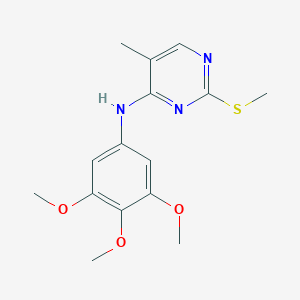
N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine is an organic compound that is commonly used in scientific research. It is an important tool for studying the biochemical and physiological effects of drugs, as well as their mechanisms of action. This compound has a wide range of applications in the lab, from synthesizing new drugs to studying the effects of existing drugs on the body.
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine is used in a variety of scientific research applications. It is commonly used in drug synthesis and drug discovery, as it can be used to modify existing drugs or create new ones. This compound is also used in the study of drug metabolism, as it can be used to study the effects of drugs on the body and the biochemical pathways involved. Additionally, this compound is used in the study of enzyme inhibition, as it can be used to study the effects of drugs on specific enzymes.
Mecanismo De Acción
N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine works by binding to specific receptors in the body. When the compound binds to a receptor, it triggers a cascade of biochemical reactions that can lead to a wide range of effects, depending on the type of receptor it binds to. For example, if the compound binds to a receptor involved in the regulation of the immune system, it can lead to an immune response.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It can act as an agonist or antagonist, depending on the type of receptor it binds to. It can also act as an inhibitor or activator, depending on the type of enzyme it binds to. Additionally, it can have a wide range of effects on the body, such as modulating hormone levels, regulating the immune system, and affecting the metabolism of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine has several advantages for lab experiments. It is relatively easy to synthesize, and it is also relatively stable, making it ideal for long-term experiments. Additionally, it has a wide range of applications, making it useful for a variety of experiments. However, this compound also has some limitations. For example, it can be difficult to obtain, and it is relatively expensive. Additionally, it can be toxic if not handled properly.
Direcciones Futuras
N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine has a wide range of potential future directions. It could be used to study the effects of existing drugs on the body, as well as to develop new drugs. Additionally, it could be used to study the biochemical pathways involved in drug metabolism and enzyme inhibition. Additionally, it could be used to study the effects of drugs on specific receptors, as well as to study the effects of drugs on the immune system. Finally, it could be used to develop more efficient synthesis methods for this compound.
Métodos De Síntesis
N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine can be synthesized through a two-step process. First, quinoline-3-carbaldehyde is reacted with cyclopropylmethyl bromide in an aqueous solution of sodium hydroxide. This reaction forms the cyclopropylmethyl-substituted quinoline-3-carbaldehyde. The second step involves the reaction of the cyclopropylmethyl-substituted quinoline-3-carbaldehyde with 2-amino-5-methylpyrimidine in an aqueous solution of sodium hydroxide. This reaction yields this compound.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-5-quinolin-3-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-2-4-16-13(3-1)7-14(9-18-16)15-10-20-17(21-11-15)19-8-12-5-6-12/h1-4,7,9-12H,5-6,8H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHSNFUVSQKOQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=C(C=N2)C3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6442482.png)

![6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine](/img/structure/B6442498.png)

![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6442504.png)
![5-fluoro-2,4-dimethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442518.png)

![4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442534.png)
![4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine](/img/structure/B6442536.png)

![4-ethyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442554.png)
![5-fluoro-6-methyl-2-{methyl[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]amino}-3,4-dihydropyrimidin-4-one](/img/structure/B6442568.png)
![N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide](/img/structure/B6442576.png)
![4-(1H-imidazol-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442592.png)